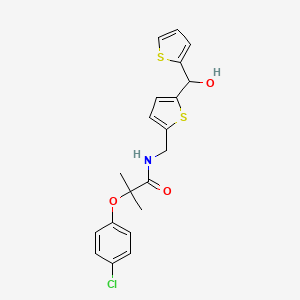

2-(4-chlorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylpropanamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S2/c1-20(2,25-14-7-5-13(21)6-8-14)19(24)22-12-15-9-10-17(27-15)18(23)16-4-3-11-26-16/h3-11,18,23H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGDKSMXMPTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylpropanamide is a complex organic molecule characterized by its unique structural features, including a chlorophenoxy group, thiophene rings, and an acetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Structural Features

- Chlorophenoxy Group : This moiety is known for its ability to interact with various biological targets due to its hydrophobic nature.

- Thiophene Rings : These heterocyclic compounds are recognized for their diverse biological activities, including anticancer properties.

- Acetamide Moiety : This functional group may enhance the compound's solubility and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of the chlorophenoxy and thiophene groups suggests potential binding to hydrophobic pockets in proteins, while the hydroxy and acetamide groups may facilitate hydrogen bonding with amino acid residues.

Potential Biological Targets

- Enzymes : The compound may inhibit or modulate enzyme activity, particularly those involved in inflammatory pathways.

- Receptors : Interaction with cell surface receptors could lead to altered signaling pathways.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-(4-chlorophenoxy)-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)acetamide have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG-2 (Liver Cancer) | 4.37 ± 0.7 | Induces apoptosis |

| Compound B | A-549 (Lung Cancer) | 8.03 ± 0.5 | Cell cycle arrest |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes or modulation of prostaglandin synthesis. The chlorophenoxy group is known to influence inflammatory pathways by affecting prostaglandin E2 (PGE2) production.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps, starting from the preparation of chlorophenoxy and thiophene intermediates. Key synthetic routes include:

- Formation of Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.

- Thiophene Synthesis : Friedel-Crafts acylation followed by functional group modifications.

- Coupling Reaction : Amide bond formation using coupling reagents like EDCI or DCC.

Chemical Reactions Overview

The compound can undergo several chemical reactions, enhancing its versatility in biological applications:

- Oxidation : Hydroxy group can be oxidized to a carbonyl.

- Reduction : Carbonyl group in the acetamide can be reduced to an alcohol.

- Substitution : Chlorophenoxy group can participate in nucleophilic substitution reactions.

Q & A

Basic: What are the key synthetic routes for preparing 2-(4-chlorophenoxy)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methylpropanamide?

Answer:

The synthesis typically involves multi-step reactions:

Chlorophenoxy intermediate formation : React 4-chlorophenol with acylating agents (e.g., chloroacetyl chloride) under basic conditions (e.g., NaOH) to form the chlorophenoxy backbone .

Thiophene coupling : Use Suzuki-Miyaura or Ullmann coupling to attach the thiophene-hydroxymethyl-thiophene moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

Amide bond formation : React the intermediate with 2-methylpropanamide derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DCM) .

Critical parameters : pH (7–9), solvent polarity, and catalyst loading must be optimized to achieve yields >70% .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:

Contradictions often arise from:

- Reagent purity : Impurities in starting materials (e.g., 4-chlorophenol) can reduce yields. Use HPLC-grade reagents and validate via NMR .

- Catalyst deactivation : Palladium catalysts degrade under moisture; employ anhydrous conditions and inert atmospheres .

- Reaction monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times dynamically .

Methodological recommendation : Replicate protocols with strict controls and compare kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

- NMR : ¹H/¹³C NMR identifies chlorophenoxy (δ 6.8–7.2 ppm) and thiophene (δ 7.4–7.6 ppm) protons. Use DMSO-d₆ as a solvent for resolving hydroxyl signals .

- IR : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and hydroxy groups (broad peak at ~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺, m/z ~465) and fragments (e.g., thiophene loss at m/z ~320) .

Advanced: How should researchers address conflicting NMR data due to solvent or impurity effects?

Answer:

- Solvent standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variability .

- Purification protocols : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts .

- 2D NMR : Perform COSY and HSQC to resolve overlapping signals, especially for thiophene and hydroxymethyl groups .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial : Broth microdilution assays (MIC against S. aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in biological activity data?

Answer:

- Substituent variation : Compare analogs (e.g., replacing Cl with F or CH₃) to assess electronic/steric effects on target binding .

- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site) and validate with SPR binding assays .

- Meta-analysis : Aggregate published IC₅₀ values to identify trends (e.g., hydrophobicity vs. potency) .

Basic: What are the critical structural features influencing the compound’s reactivity?

Answer:

- Chlorophenoxy group : Enhances electrophilicity for nucleophilic substitutions (e.g., SNAr reactions) .

- Hydroxymethyl-thiophene : Participates in hydrogen bonding and oxidation reactions (e.g., to sulfoxides) .

- Amide linker : Stabilizes conformation via intramolecular H-bonding, affecting solubility and bioavailability .

Advanced: What computational methods optimize derivative design for enhanced activity?

Answer:

- QSAR modeling : Use Molinspiration or Schrodinger’s QikProp to predict logP, PSA, and bioavailability .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization .

- ADMET prediction : SwissADME or pkCSM models assess toxicity risks (e.g., hepatotoxicity) early in design .

Basic: What statistical methods are recommended for analyzing dose-response data?

Answer:

- Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- ANOVA : Compare means across concentrations (p<0.05 significance) with Tukey’s post-hoc test .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Advanced: How can researchers differentiate thermodynamic vs. kinetic binding data in interaction studies?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (kinetic: kₐ, k_d) and equilibrium binding (K_D) .

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy (ΔH) and entropy (ΔS) changes for thermodynamic profiling .

- Comparative analysis : Correlate SPR-derived K_D with computational docking scores to validate binding modes .

Basic: What are the best practices for handling and storing the compound?

Answer:

- Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .

- Solubility : Use DMSO for stock solutions (50 mM), diluted in PBS for assays (<1% DMSO final) .

- Stability testing : Monitor via HPLC over 72 hours at 4°C and 25°C to assess degradation .

Advanced: How can degradation products be identified and mitigated during long-term studies?

Answer:

- Forced degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions, then analyze via LC-MS to identify major degradants .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer formulations .

- Crystallography : Solve structures of degradants (e.g., sulfoxide derivatives) to confirm pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.